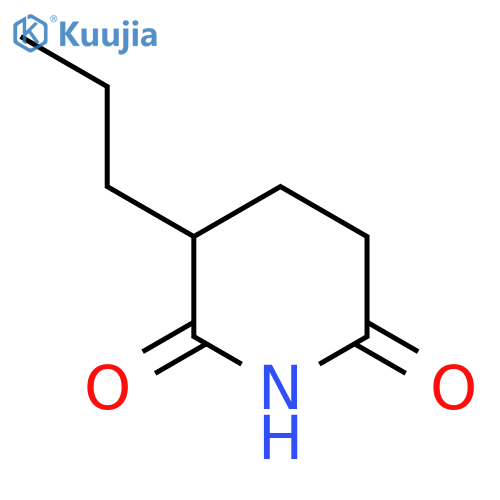Cas no 1341764-58-6 (3-Propylpiperidine-2,6-dione)

3-Propylpiperidine-2,6-dione structure
商品名:3-Propylpiperidine-2,6-dione
3-Propylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 3-propylpiperidine-2,6-dione
- beta- Methylathylglutarsaureimid
- NE45160
- Z1407007567
- 3-Propylpiperidine-2,6-dione
-
- インチ: 1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11)
- InChIKey: JFKNKVHSXORHEN-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC)CCC(N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-Propylpiperidine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105657-0.05g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| TRC | B523985-10mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-105657-0.1g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-105657-10.0g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
| 1PlusChem | 1P019ZW1-250mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 250mg |
$516.00 | 2023-12-22 | |
| 1PlusChem | 1P019ZW1-2.5g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 2.5g |
$1859.00 | 2023-12-22 | |
| Enamine | EN300-105657-10g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 10g |
$3191.0 | 2023-10-28 | |
| 1PlusChem | 1P019ZW1-100mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 100mg |
$369.00 | 2023-12-22 | |
| Enamine | EN300-105657-1g |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 95% | 1g |
$743.0 | 2023-10-28 | |
| TRC | B523985-100mg |
3-propylpiperidine-2,6-dione |
1341764-58-6 | 100mg |
$ 295.00 | 2022-06-07 |
3-Propylpiperidine-2,6-dione 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1341764-58-6 (3-Propylpiperidine-2,6-dione) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
